3-Azido-1-chloro-1,1-difluoropropane
Description
3-Azido-1-chloro-1,1-difluoropropane is a halogenated and azide-functionalized propane derivative. Its molecular formula is C₃H₄ClF₂N₃, with substituents positioned as follows: a chlorine atom and two fluorine atoms at carbon 1, and an azide (-N₃) group at carbon 3. The compound’s calculated molecular weight is 155.45 g/mol, and its structure suggests high reactivity due to the azide group, which is known for participating in click chemistry and energetic decomposition under specific conditions. Potential applications include pharmaceuticals, agrochemicals, or materials science, though its explosive nature necessitates careful handling.
Properties
IUPAC Name |
3-azido-1-chloro-1,1-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF2N3/c4-3(5,6)1-2-8-9-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSJTYZJLVGLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277712 | |
| Record name | Propane, 3-azido-1-chloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-86-4 | |
| Record name | Propane, 3-azido-1-chloro-1,1-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909316-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 3-azido-1-chloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Azido-1-chloro-1,1-difluoropropane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-1,1-difluoropropane with sodium azide in the presence of a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Azido-1-chloro-1,1-difluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Azido-1-chloro-1,1-difluoropropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of azido-containing compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azido-1-chloro-1,1-difluoropropane involves its interaction with molecular targets through its azido and chloro groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The chloro and fluorine atoms may also contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Azido-3-chloropropane
- Molecular Formula : C₃H₆ClN₃
- Molecular Weight : 119.55 g/mol
- Substituents : Azide (-N₃) at carbon 1, chlorine at carbon 3.
- Comparison :
- Lacks fluorine atoms, reducing polarity and molecular weight compared to the target compound.
- The absence of fluorine may lower thermal stability but reduce explosive risks.
- Applications: Intermediate in organic synthesis (e.g., alkylation reactions).
1-Azido-3-iodopropane
- Molecular Formula : C₃H₆IN₃
- Molecular Weight : 211.00 g/mol
- Substituents : Azide (-N₃) at carbon 1, iodine at carbon 3.
- Comparison :
- Heavier halogen (iodine vs. chlorine/fluorine) increases molecular weight and polarizability.
- Likely less volatile than the target compound due to iodine’s larger atomic radius.
- Applications: Research-specific alkylating agent.
Halogenated Propanes (Non-Azide)
1,2-Dichloro-1,1-difluoropropane (HCFC-252dc)
3-Chloro-1,1,1-trifluoropropane (HCFC-253fb)
- Molecular Formula : C₃H₄F₃Cl
- Molecular Weight : 132.45 g/mol
- Substituents : Three fluorines and one chlorine at carbon 1.
- Comparison: Higher fluorine content enhances thermal stability but reduces reactivity.
Key Findings and Implications
- Applications: The target compound’s utility lies in niche synthetic pathways, whereas non-azide analogues (e.g., HCFCs) prioritize industrial stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
